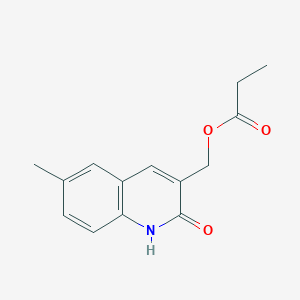
N-(2,6-difluorophenyl)-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorophenyl)-2-(phenylthio)acetamide, also known as Difluoroacetamide or Difluoroacetic acid amide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of N-(2,6-difluorophenyl)-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. It has been shown to inhibit the activity of tubulin, a protein involved in cell division, and to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of a fungal enzyme called lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to inhibit the growth of fungal cells by disrupting their cell membranes. In addition, N-(2,6-difluorophenyl)-2-(phenylthio)acetamide has been found to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using N-(2,6-difluorophenyl)-2-(phenylthio)acetamide in lab experiments is its potent anticancer and antifungal activity. It has been shown to be effective against a range of cancer cell lines and fungal pathogens, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using N-(2,6-difluorophenyl)-2-(phenylthio)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research and development of N-(2,6-difluorophenyl)-2-(phenylthio)acetamide. One area of focus is the optimization of its chemical structure to improve its potency and selectivity against cancer cells and fungal pathogens. Another area of focus is the development of new formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its mechanism of action and potential side effects in vivo. Overall, N-(2,6-difluorophenyl)-2-(phenylthio)acetamide has significant potential for the development of new anticancer and antifungal therapies, and further research in this area is warranted.
合成法
The synthesis of N-(2,6-difluorophenyl)-2-(phenylthio)acetamide involves the reaction of 2,6-difluoroaniline with phenylthioacetic acid in the presence of a catalyst such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved through recrystallization from a suitable solvent.
科学的研究の応用
N-(2,6-difluorophenyl)-2-(phenylthio)acetamide has been used in various scientific research applications, including medicinal chemistry, drug discovery, and pesticide development. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen. In addition, N-(2,6-difluorophenyl)-2-(phenylthio)acetamide has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of weeds.
特性
IUPAC Name |
N-(2,6-difluorophenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NOS/c15-11-7-4-8-12(16)14(11)17-13(18)9-19-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQSUADRJANOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-fluoro-6-(4-morpholinyl)-1H-benzimidazol-2-yl]thio}acetic acid](/img/structure/B5749824.png)


![methyl 3-{[(1-ethylpropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5749839.png)

![N,N,2,8,10-pentamethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5749847.png)

![N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5749870.png)
![3-(2-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5749875.png)
![4-(cyclopentyloxy)-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5749877.png)
![4-[3-(2-methylphenyl)acryloyl]morpholine](/img/structure/B5749884.png)
![5-[(4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)methyl]-2-furoic acid](/img/structure/B5749887.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5749904.png)
![N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine](/img/structure/B5749910.png)